2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has shown that chloroacetamide herbicides, including compounds structurally related to the query compound, undergo complex metabolic pathways leading to DNA-reactive products. This study explored the comparative metabolism of such herbicides in human and rat liver microsomes, highlighting the biochemical transformation processes these compounds undergo, which can have implications for understanding their environmental fate and potential risks (Coleman et al., 2000).
Biodegradation of Alachlor
A study identified a novel bacterial strain capable of degrading the chloroacetamide herbicide alachlor. This research provides valuable insights into microbial pathways for decomposing environmental pollutants, suggesting that similar mechanisms could be relevant for related compounds, thereby offering a potential avenue for mitigating pollution (Lee & Kim, 2022).
Modafinil's Interaction with Transporters
Investigating 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil), a compound with a somewhat similar amide functionality, researchers explored its neurochemical substrates. This study demonstrates the utility of understanding how specific molecular functionalities interact with biological targets, which can inform the development of therapeutics and the safety profile of chemical compounds (Madras et al., 2006).
Structural Analysis of Amide Containing Derivatives
Research on the structural aspects of amide-containing isoquinoline derivatives highlights the significance of structural analysis in understanding the properties and potential applications of complex organic compounds. Such studies can inform the design and synthesis of new materials with desired physical or chemical properties (Karmakar et al., 2007).
Synthesis and Evaluation of Antimicrobial Agents
A study focused on the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, showcases the process of creating and assessing new chemical entities for potential use as antimicrobial agents. This exemplifies the iterative process of chemical synthesis, characterization, and biological evaluation in drug discovery (Gul et al., 2017).
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-13-16(21)19(17(22)14(5-2)24-13)10-15(20)18-11-8-6-7-9-12(11)23-3/h6-9,13-14H,4-5,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWIBPVOUBYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.